molecular formula C18H19ClN4O2 B243312 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide

Numéro de catalogue B243312
Poids moléculaire: 358.8 g/mol
Clé InChI: GWEVALDKSFGEFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.

Mécanisme D'action

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide inhibits BTK activity by binding to the enzyme's active site. BTK plays a crucial role in the B cell receptor signaling pathway, and its inhibition leads to the suppression of downstream signaling events. This ultimately results in the induction of apoptosis in B cells.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide has been shown to induce apoptosis in B cell lines and primary CLL cells. It also inhibits the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway. In preclinical studies, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide has demonstrated efficacy in inhibiting tumor growth in mouse models of CLL and MCL.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide is a highly selective and potent inhibitor of BTK. It has been shown to be effective in preclinical studies and is currently being evaluated in clinical trials. However, like all small molecule inhibitors, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide has limitations in terms of its selectivity and toxicity. Further studies are needed to fully understand the potential advantages and limitations of this compound in lab experiments.

Orientations Futures

There are several future directions for the study of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide. One potential direction is the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors or BCL-2 inhibitors. Another direction is the exploration of its potential use in other B cell malignancies, such as diffuse large B cell lymphoma (DLBCL) or follicular lymphoma (FL). Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide and its potential role in the treatment of B cell malignancies.

Méthodes De Synthèse

The synthesis of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide involves several steps. The starting material is 3-chloronicotinic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-acetyl-1-piperazine to obtain the intermediate product. This intermediate is then reacted with 2-aminopyridine to give the final product, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide.

Applications De Recherche Scientifique

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide has been extensively studied for its potential use in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Preclinical studies have shown that N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide inhibits BTK activity and induces apoptosis in B cell lines. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide in patients with CLL and MCL.

Propriétés

Formule moléculaire

C18H19ClN4O2

Poids moléculaire

358.8 g/mol

Nom IUPAC

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H19ClN4O2/c1-13(24)22-8-10-23(11-9-22)17-15(19)5-2-6-16(17)21-18(25)14-4-3-7-20-12-14/h2-7,12H,8-11H2,1H3,(H,21,25)

Clé InChI

GWEVALDKSFGEFO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3

SMILES canonique

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.